CC-401

Übersicht

Beschreibung

CC-401 ist ein potenter Inhibitor der c-Jun N-terminalen Kinase (JNK), einer Proteinkinase, die an verschiedenen zellulären Prozessen wie Entzündungen, Apoptose und Zelldifferenzierung beteiligt ist. Diese Verbindung hat in der wissenschaftlichen Forschung, insbesondere in den Bereichen Onkologie und Diabetesbehandlung, ein erhebliches Potenzial gezeigt .

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

This compound wird durch einen mehrstufigen Prozess synthetisiert, der die Bildung eines Phenylpyrazol-Gerüsts umfasst. Zu den wichtigsten Schritten gehört die Reaktion eines Pyrazolderivats mit einer Phenylgruppe unter bestimmten Bedingungen, um die gewünschte Verbindung zu bilden . Die Synthese umfasst typischerweise die Verwendung organischer Lösungsmittel und Katalysatoren, um die Reaktionen zu erleichtern.

Industrielle Produktionsmethoden

Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Der Prozess ist für höhere Ausbeuten und Reinheit optimiert und beinhaltet häufig fortschrittliche Techniken wie kontinuierliche Flusschemie und automatisierte Synthese .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

CC-401 is synthesized through a multi-step process involving the formation of a phenylpyrazole skeleton. The key steps include the reaction of a pyrazole derivative with a phenyl group under specific conditions to form the desired compound . The synthesis typically involves the use of organic solvents and catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow chemistry and automated synthesis .

Analyse Chemischer Reaktionen

Arten von Reaktionen

CC-401 durchläuft verschiedene chemische Reaktionen, darunter:

Oxidation: Umfasst die Addition von Sauerstoff oder die Entfernung von Wasserstoffatomen.

Reduktion: Umfasst die Addition von Wasserstoffatomen oder die Entfernung von Sauerstoffatomen.

Substitution: Umfasst den Austausch einer funktionellen Gruppe gegen eine andere.

Häufige Reagenzien und Bedingungen

Oxidation: Häufige Reagenzien sind Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Häufige Reagenzien sind Natriumborhydrid und Lithiumaluminiumhydrid.

Substitution: Häufige Reagenzien sind Halogene und Nukleophile.

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und verwendeten Reagenzien ab. Beispielsweise kann die Oxidation zu hydroxylierten Derivaten führen, während die Reduktion zu deoxygenierten Verbindungen führen kann .

Wissenschaftliche Forschungsanwendungen

CC-401 in Diabetes Treatment

Mechanism of Action:

this compound promotes the replication of pancreatic β-cells, which are crucial for insulin production. The compound achieves this by inhibiting dual-specificity tyrosine phosphorylation-regulated kinases 1A and 1B (DYRK1A/B). This inhibition leads to the destabilization of p27Kip1, a known inhibitor of cell cycle progression, thereby facilitating β-cell replication both in vitro and in vivo .

Research Findings:

A study screened approximately 2,400 bioactive compounds and identified this compound as a significant promoter of β-cell replication. The results demonstrated that this compound could increase the percentage of insulin-producing cells in both rat and human models. In particular, human β-cells exhibited a consistent response to DYRK1A/B inhibition by this compound, indicating its potential as a therapeutic agent for diabetes management .

This compound in Cancer Therapy

Colon Cancer Applications:

this compound has shown promise in enhancing the efficacy of chemotherapy agents against colon cancer. In vitro studies indicated that this compound could synergistically enhance the effects of chemotherapeutic drugs like oxaliplatin and bevacizumab on colon cancer cell lines such as HT29 and SW620. This synergy was attributed to increased DNA damage in sensitive cell lines when treated with this compound alongside chemotherapy .

In Vivo Efficacy:

In mouse xenograft models derived from HT29 cells, the combination treatment with this compound resulted in significant tumor growth delay compared to chemotherapy alone. These findings suggest that this compound may help overcome drug resistance commonly seen in cancer therapies by modulating JNK pathways .

Case Studies

Wirkmechanismus

CC-401 exerts its effects by competitively binding to the ATP binding site in JNK, thereby inhibiting its phosphorylation activity. This inhibition prevents JNK from phosphorylating its target molecules, such as the transcription factor c-Jun . Additionally, this compound inhibits DYRK1A/B, leading to the destabilization of the β-cell replication inhibitor p27 Kip1 and the activation of replication-promoting genes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

SP600125: Ein weiterer JNK-Inhibitor mit ähnlichen hemmenden Wirkungen, aber unterschiedlicher chemischer Struktur.

AS601245: Ein JNK-Inhibitor mit einem anderen Wirkmechanismus und einer anderen chemischen Struktur.

JNK-IN-8: Ein kovalenter Inhibitor von JNK mit höherer Spezifität.

Einzigartigkeit von CC-401

This compound ist einzigartig aufgrund seiner doppelten Hemmung von JNK und DYRK1A/B, was es zu einer vielseitigen Verbindung für die Untersuchung verschiedener biologischer Prozesse und Krankheiten macht. Seine Fähigkeit, die β-Zellreplikation zu fördern, unterscheidet es von anderen JNK-Inhibitoren .

Eigenschaften

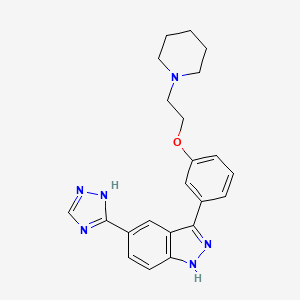

IUPAC Name |

3-[3-(2-piperidin-1-ylethoxy)phenyl]-5-(1H-1,2,4-triazol-5-yl)-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N6O/c1-2-9-28(10-3-1)11-12-29-18-6-4-5-16(13-18)21-19-14-17(22-23-15-24-27-22)7-8-20(19)25-26-21/h4-8,13-15H,1-3,9-12H2,(H,25,26)(H,23,24,27) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDJCLCLBSGGNKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCOC2=CC=CC(=C2)C3=NNC4=C3C=C(C=C4)C5=NC=NN5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N6O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40192650 | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

395104-30-0 | |

| Record name | CC-401 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0395104300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | CC-401 | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12432 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | CC-401 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40192650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CC-401 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NOE38VQA1W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.